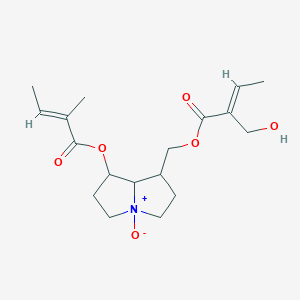

沙雷辛 N-氧化物

描述

Sarracine N-oxide is a natural alkaloid that belongs to the group of N-oxide sarracines. It is found in biological sources such as Senecio francheti, S. rhombifolius, and S. sarracenicus . The IUPAC name for Sarracine N-oxide is [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate .

Synthesis Analysis

The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds. Sodium percarbonate is an ideal and efficient oxygen source for this oxidation . The use of titanium silicalite (TS-1) in a packed-bed microreactor and H2O2 in methanol as solvent enables the formation of various pyridine N-oxides in very good yields .Molecular Structure Analysis

The molecular weight of Sarracine N-oxide is 353.4 g/mol. Its molecular formula is C18H27NO6 . The structure of Sarracine N-oxide includes a pyrrolizidine alkaloid backbone .Chemical Reactions Analysis

Amine oxides, such as Sarracine N-oxide, are exothermic, second-order reaction products of tertiary amines and hydrogen peroxide . The nature of the tertiary amine in amine oxides may be aliphatic, aromatic, heterocyclic, alicyclic, or a combination thereof .科学研究应用

- Sarracine N-oxide exhibits promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .

- Inflammation plays a crucial role in various diseases. Sarracine N-oxide has demonstrated anti-inflammatory effects, making it a candidate for developing novel anti-inflammatory drugs. Its impact on specific inflammatory pathways warrants further investigation .

- The liver-protective properties of Sarracine N-oxide have been studied. It may help prevent liver damage caused by toxins or oxidative stress. Researchers have explored its potential as a hepatoprotective agent in animal models .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are associated with oxidative stress and neuronal damage. Sarracine N-oxide’s antioxidant properties suggest a neuroprotective role. Studies have evaluated its impact on neuronal cell viability and oxidative markers .

- Sarracine N-oxide exhibits moderate antimicrobial activity against bacteria and fungi. Researchers have investigated its potential as a natural antimicrobial agent. Future studies may explore its mechanism of action and optimize its efficacy .

- Preliminary research suggests that Sarracine N-oxide may have anti-diabetic properties. It could influence glucose metabolism and insulin sensitivity. However, more rigorous studies are needed to validate these findings .

- Cardiovascular diseases remain a global health concern. Sarracine N-oxide’s impact on blood pressure regulation, vascular health, and lipid metabolism has been explored. Its potential as a cardiovascular therapeutic agent merits further investigation .

- While Sarracine N-oxide shows promise in various applications, its toxicity profile must be thoroughly evaluated. Animal studies have provided initial safety data, but human trials are necessary to assess any adverse effects .

Anticancer Properties

Anti-inflammatory Activity

Hepatoprotective Effects

Neuroprotective Potential

Antimicrobial Activity

Anti-diabetic Effects

Cardiovascular Applications

Toxicological Considerations

作用机制

Target of Action

Sarracine N-oxide is a natural product of Senecio, Asteraceae

Mode of Action

It is known that n-oxides, in general, are important as pharmacological or toxicological agents, eg, in the groups of alkaloids, chemotherapeutics, antibiotics, psychotropic drugs, methemoglobin forming compounds, and carcinogenic agents

Biochemical Pathways

Sarracine N-oxide is a type of pyrrolizidine alkaloid (PA). The biosynthesis of PAs involves the synthesis of the first specific intermediate by homospermidine synthase . This central PA backbone structure, such as senecionine N-oxide, is modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . .

Result of Action

It is known that on catalytic hydrogenation, sarracine and sarracine n-oxide gave tetrahydrosarracine, which on hydrolysis gave angelic acid and 2-methylbutyric acid

Action Environment

It is known that environmental factors can significantly influence the action of other n-oxides

属性

IUPAC Name |

[7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIDVKVQYZTVRF-QGVJZHQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420997 | |

| Record name | SARRACINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarracine N-oxide | |

CAS RN |

19038-27-8 | |

| Record name | SARRACINE N-OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SARRACINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)

![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)

![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)

![6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3032393.png)

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)